molecular formula C22H34N2Sn B8551743 Pyridazine, 3-phenyl-5-(tributylstannyl)- CAS No. 207223-67-4

Pyridazine, 3-phenyl-5-(tributylstannyl)-

Cat. No. B8551743
Key on ui cas rn: 207223-67-4
M. Wt: 445.2 g/mol
InChI Key: WJEHTCDQPMBCEN-UHFFFAOYSA-N
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Patent
US07381725B2

Procedure details

3-Phenyl-5-(tri-n-butylstannyl)pyridazine (110 mg, 0.247 mmol), 4-bromopyridine hydrochloride (72 mg, 0.370 mmol) and Pd(PPh3)4 (10 mg) in THF (2 ml) were combined and heated to 150° C. for 60 min in a Smith Synthesiser microwave reactor (Personal Chemistry, Uppsala, Sweden). The reaction was diluted with CH2Cl2 (6 ml) and NH4Cl (2 ml) then poured into PTFE (5 μM) fritted syringe barrels. The organic phase was collected and concentrated while loading onto silica. The compound was purified by dry flash column chromatography to give the title compound as a white solid (40 mg). δH (400 MHz, d6 DMSO) 7.36-7.63 (3H, m), 8.10 (2H, dd, J 1.8 and 4.5), 8.32 (2H, m), 8.62 (1H, d, J 2.0), 8.80-8.82 (2H, dd, J 1.8 and 4.5), 9.71 (2H, d, J 2.0); m/z (ES+) 234 (MH+).
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
72 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
10 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[N:8]=[N:9][CH:10]=[C:11]([Sn](CCCC)(CCCC)CCCC)[CH:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.Br[C:28]1[CH:33]=[CH:32][N:31]=[CH:30][CH:29]=1>C1COCC1.C(Cl)Cl.[NH4+].[Cl-].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:1]1([C:7]2[N:8]=[N:9][CH:10]=[C:11]([C:28]3[CH:33]=[CH:32][N:31]=[CH:30][CH:29]=3)[CH:12]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2,5.6,^1:47,49,68,87|

Inputs

Step One
Name
Quantity
110 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C=1N=NC=C(C1)[Sn](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
72 mg
Type
reactant
Smiles
Cl.BrC1=CC=NC=C1
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
[NH4+].[Cl-]
Step Five
Name
Quantity
10 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
then poured into PTFE (5 μM) fritted syringe barrels
CUSTOM
Type
CUSTOM
Details
The organic phase was collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The compound was purified
CUSTOM
Type
CUSTOM
Details
by dry flash column chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1N=NC=C(C1)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 40 mg
YIELD: CALCULATEDPERCENTYIELD 69.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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